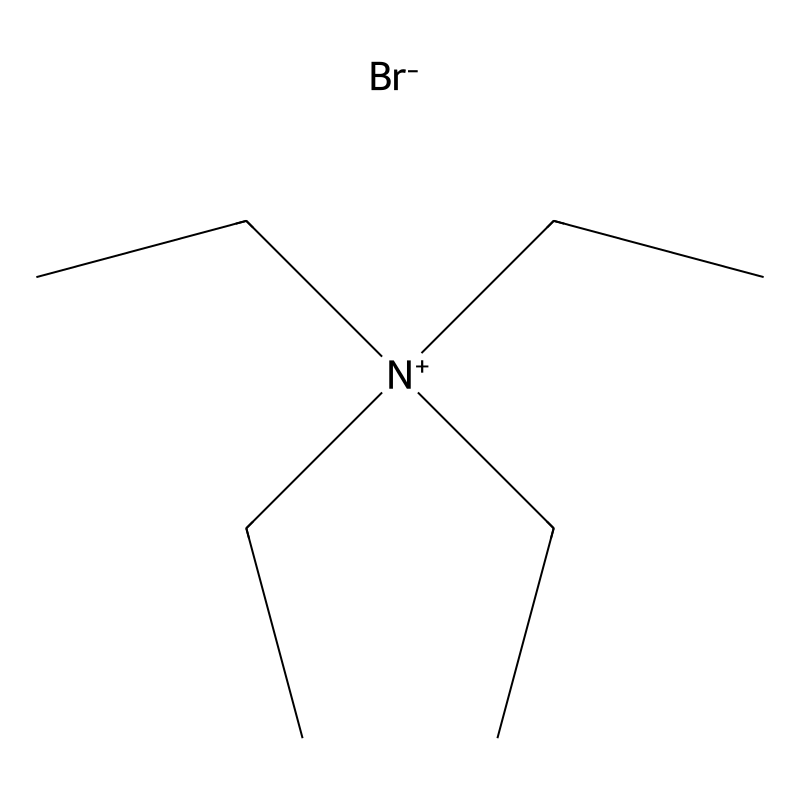

Tetraethylammonium Bromide

C8H20BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H20BrN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A Source of Tetraethylammonium Ions

TEAB serves as a readily available source of tetraethylammonium (Et₄N⁺) ions for various research purposes. These ions possess unique properties, including:

- High lipophilicity: This allows Et₄N⁺ to pass through cell membranes, making it valuable for studying ion channel function and membrane transport processes .

- Weak interaction with other biological molecules: This characteristic minimizes interference with other cellular components during experiments .

These properties make TEAB a valuable tool in:

- Electrophysiology: Studying the electrical activity of excitable cells, such as neurons and muscle cells, by blocking specific potassium channels .

- Neuropharmacology: Investigating the effects of various drugs on the nervous system by modulating neurotransmitter release .

Applications in Organic Chemistry

Beyond its use as an ion source, TEAB also exhibits unique properties that make it useful in organic synthesis, such as:

- Phase-transfer catalyst: TEAB can facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) by forming ion pairs with anionic species, enhancing reaction rates and efficiency .

- Precursor for template synthesis: TEAB can be used as a structure-directing agent (template) in the synthesis of certain materials, such as zeolites, due to its specific size and charge distribution .

Tetraethylammonium bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It consists of a tetraethylammonium cation (C₂H₅)₄N⁺ and a bromide anion (Br⁻). This compound is often used in various chemical and biological applications due to its unique properties. It is typically available as a white crystalline solid and has a molar mass of approximately 210.16 g/mol. Tetraethylammonium bromide is known for its high solubility in water, which makes it suitable for numerous synthetic processes and biological studies .

TEAB's mechanism of action depends on the specific application. In biological research, it can:

- Increase membrane permeability: TEAB interacts with negatively charged phospholipid head groups in cell membranes, transiently disrupting their structure and increasing permeability to certain ions or molecules []. This is useful for studying ion channel function or delivering drugs into cells.

- Modulate protein activity: By interacting with charged amino acid residues, TEAB can alter the conformation and activity of some proteins []. This can be helpful in understanding protein function or developing new drugs.

- Synthesis of Tetraethylammonium Superoxide: It can be used to prepare tetraethylammonium superoxide from potassium superoxide, facilitating the conversion of primary alkyl halides to dialkyl peroxides:

- Oxidation of Organic Sulfides: Tetraethylammonium bromide acts as a catalyst in the oxidation of organic sulfides to sulfoxides using o-iodoxybenzoic acid in chloroform/water:

These reactions highlight its utility in organic synthesis, particularly in enhancing reaction yields and selectivity .

Tetraethylammonium bromide has been extensively studied for its pharmacological properties, particularly its ability to block potassium channels in various tissues. This property has made it useful in clinical research, although its therapeutic applications have diminished over time. The compound has been explored for ganglionic blocking effects but is now largely considered obsolete as a drug. Its acute toxicity levels are comparable to those of other tetraethylammonium salts, with reported LD₅₀ values indicating significant toxicity .

Tetraethylammonium bromide can be synthesized through several methods:

- Reaction with Hydrobromic Acid: The most common method involves reacting tetraethylammonium hydroxide with hydrobromic acid:

- Salt Metathesis: Another method involves mixing tetraethylammonium chloride with sodium bromide to precipitate tetraethylammonium bromide:

These methods facilitate the production of high-purity tetraethylammonium bromide suitable for laboratory use .

Tetraethylammonium bromide finds diverse applications in both chemical and biological fields:

- Phase Transfer Catalyst: It is widely used as a phase transfer catalyst in organic synthesis, enhancing the efficiency of reactions between reactants in different phases.

- Biological Research: The compound serves as a tool for studying ion channel activity and has been utilized in various physiological experiments.

- Organic Synthesis: It facilitates reactions such as oxidation and halogenation, making it valuable in synthetic organic chemistry .

Studies on tetraethylammonium bromide have focused on its interactions with biological systems, particularly regarding its effects on ion channels. It has been shown to effectively block potassium channels, influencing cardiac and neuronal excitability. Additionally, research has explored its interactions with other ions and compounds in various biochemical pathways, contributing to our understanding of cellular processes .

Tetraethylammonium bromide shares similarities with other quaternary ammonium compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Tetraethylammonium chloride | C₈H₂₀NCl | Commonly used for similar applications; less soluble than bromide variant. |

| Tetraethylammonium iodide | C₈H₂₀NI | More lipophilic; used in different phase-transfer applications. |

| Tetrabutylammonium bromide | C₁₂H₂₁NBr | Larger alkyl groups; used primarily for phase-transfer catalysis but has lower toxicity. |

Tetraethylammonium bromide's high solubility and specific ion channel blocking properties set it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .

Oxidative Transformations

Sulfide to Sulfoxide Conversion with IBX Catalysis

Tetraethylammonium bromide enhances the oxidative power of o-iodoxybenzoic acid (IBX) in converting sulfides to sulfoxides with high chemoselectivity. The reaction proceeds via polarization of the I=O bond in IBX, increasing electrophilicity at the iodine center. TEAB stabilizes the transition state by forming a bromide-IBX complex, enabling nucleophilic attack by the sulfide’s sulfur atom:

$$ \text{R}2\text{S} + \text{IBX} \xrightarrow{\text{TEAB}} \text{R}2\text{S=O} + \text{Byproducts} $$

This method avoids over-oxidation to sulfones and tolerates functional groups such as alkenes, esters, and amines. For example, thioanisole is oxidized to methyl phenyl sulfoxide in 95% yield within 30 minutes at room temperature.

Thioester Synthesis via Aldehyde/Alcohol-Oxidative Coupling

TEAB catalyzes the oxidative coupling of aldehydes or alcohols with thiophenols or disulfides to form thioesters. The mechanism involves in situ generation of acyl radicals or superoxide intermediates (O~2~^−^) from molecular oxygen. In one protocol, aldehydes react with thiophenols under aerobic conditions:

$$ \text{RCHO} + \text{ArSH} \xrightarrow{\text{TEAB, O}2} \text{RC(O)SAr} + \text{H}2\text{O} $$

TEAB facilitates electron transfer and stabilizes reactive intermediates, enabling yields exceeding 85% for substrates like benzaldehyde and 4-methoxythiophenol. Alcohols are similarly oxidized to thioesters via transient aldehyde formation.

Phase Transfer Catalysis

Dual-Phase Reaction Facilitation in Organic Synthesis

As a phase transfer catalyst, TEAB accelerates reactions between immiscible aqueous and organic phases by shuttling anions into the organic layer. For instance, in nucleophilic substitutions, TEAB transports hydroxide (OH^−^) or peroxymonosulfate (HSO~5~^−^) ions, enabling reactions like the oxidation of thiophene to sulfone in biphasic systems. The catalytic cycle involves:

- Ion pair formation: $$ \text{Et}4\text{N}^+ \text{Br}^− + \text{OH}^− \rightarrow \text{Et}4\text{N}^+ \text{OH}^− + \text{Br}^− $$

- Phase transfer: $$ \text{Et}_4\text{N}^+ \text{OH}^− $$ migrates to the organic phase.

- Reaction: OH^−^ deprotonates substrates or participates in redox steps.

This method increases reaction rates by up to 10-fold compared to homogeneous systems.

Role in Dialkyl Peroxide Formation from Alkyl Halides

TEAB mediates the synthesis of dialkyl peroxides from alkyl halides using potassium superoxide (KO~2~). The mechanism involves TEAB solubilizing superoxide (O~2~^−^) in aprotic solvents, enabling nucleophilic displacement:

$$ 2 \text{RX} + 2 \text{KO}2 \xrightarrow{\text{TEAB}} \text{R-O-O-R} + 2 \text{KX} + \text{O}2 $$

Primary alkyl halides (e.g., 1-bromooctane) yield peroxides in >70% efficiency, while secondary and tertiary substrates exhibit lower reactivity due to steric hindrance.

Zeolite Beta Synthesis

Template-Directed Hydrothermal Crystallization

TEAB acts as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolite Beta, a microporous aluminosilicate with a three-dimensional 12-membered ring pore system. The tetraethylammonium cation (TEA^+^) fits within the zeolite’s bec cages, stabilizing the framework during crystallization. Key synthesis parameters include:

| Parameter | Optimal Range |

|---|---|

| SiO~2~/Al~2~O~3~ | 15–200 |

| TEAB/SiO~2~ | 0.12–0.30 |

| Temperature | 150–180°C |

| Time | 10–72 hours |

TEA^+^ reduces interfacial energy between silicate oligomers, promoting the formation of fault-free Beta crystals.

Solvent-Free Synthesis Protocols and Structural Control

Solvent-free synthesis using TEAB reduces waste and improves crystallinity. In one approach, solid silica, alumina, and TEAB are mixed and heated to 150°C, where TEAB melts, acting as both solvent and template. This method produces zeolite Beta with:

- Particle size: 0.3–1.0 μm (narrow distribution).

- Surface area: 550–600 m²/g.

- Pore volume: 0.25 cm³/g.

Vapor-phase transport methods further enable control over crystal morphology (e.g., polyhedral vs. elliptical) by modulating alkalinity and TEAB concentration.

Ion Channel Interactions

Potassium Channel Blockade Mechanisms

Tetraethylammonium bromide exerts its primary biological effect through competitive inhibition of potassium channels, with distinct binding modalities at intracellular and extracellular sites. The compound's quaternary ammonium group mimics the hydration shell of potassium ions, enabling it to occupy the channel's selectivity filter. In voltage-gated K⁺ channels (Kv), TEAB binds to tyrosine residues at position 82 in the KcsA prokaryotic channel homolog, forming π-cation interactions that stabilize the blocked state [3] [5].

The blockade exhibits remarkable specificity depending on administration route:

- Extracellular application: TEAB binds to the outer vestibule of the channel, with affinity modulated by pore helix residues (e.g., Thr107 in Shaker channels) [6].

- Intracellular application: Higher affinity blockade occurs through interaction with inner cavity residues, particularly when the activation gate is open [8].

Molecular dynamics simulations reveal that TEAB binding induces conformational changes in the selectivity filter, reducing its diameter from 3.4 Å to 2.8 Å and effectively preventing potassium hydration shell collapse during permeation [7]. This steric hindrance mechanism explains TEAB's nanomolar-range inhibition constants observed in delayed rectifier channels.

Voltage-Dependent Inhibition Dynamics

The voltage sensitivity of TEAB blockade arises from its charged nature and position within the transmembrane electric field. In squid giant axons, intracellular TEAB (20 mM) produces complete K⁺ current suppression at +40 mV, but only 45% inhibition at -110 mV [2]. This voltage dependence follows the Woodhull model:

$$ \text{Block Fraction} = \frac{[TEAB]}{[TEAB] + K_d(0) \cdot \exp(zδFV/RT)} $$

Where zδ represents the fraction of membrane potential sensed by TEAB at its binding site. For intracellular blockade in KcsA channels, zδ = 0.32, indicating the binding site resides 32% through the membrane field from the cytoplasmic side [8].

Recent patch-clamp studies demonstrate that TEAB's voltage sensitivity is modulated by external potassium concentration ([K⁺]ₒ). At [K⁺]ₒ = 0 mM, TEAB (20 mM) causes irreversible channel inactivation (τ = 2.1 min⁻¹), while ≥10 mM K⁺ₒ maintains channel functionality post-washout [2] [4]. This potassium-dependent recovery suggests TEAB competes with K⁺ for occupancy of a critical stabilization site in the pore's external vestibule.

Structural and Functional Insights

Cocrystallization Studies with Prokaryotic Channels

High-resolution X-ray crystallography of KcsA-TEAB complexes (2.8 Å resolution) revealed two distinct binding modes:

| Binding Site | Distance from Cytoplasm (Å) | Interacting Residues | Kd (mM) |

|---|---|---|---|

| External | 18 | Tyr78, Tyr82 | 0.4 |

| Internal | 28 | Asp80, Glu71 | 8.2 |

The external site, located at the channel's extracellular entrance, shows 20-fold higher affinity due to hydrogen bonding between TEAB's ethyl groups and tyrosine hydroxyls [3] [5]. Mutagenesis studies confirm the critical role of Tyr82—replacement with cysteine reduces TEAB affinity by 98% while maintaining potassium conductance [5].

Notably, TEAB binding induces a 12° rotation in the selectivity filter's TVGYG sequence, narrowing the permeation pathway. This structural rearrangement explains the compound's ability to block both open and closed channel states, as observed in single-channel recordings [8].

Mutual Destabilization of Ion Occupancy in Selectivity Filters

TEAB binding alters ion coordination in the KcsA selectivity filter, as demonstrated by anomalous X-ray scattering and molecular dynamics simulations. Under normal permeation conditions, the filter maintains four K⁺ ions in S1-S4 binding sites (2.8-3.2 Å spacing). TEAB occupancy at the external site displaces the S4 ion, creating a destabilized tri-ion configuration (S1-S3 + TEAB) [3].

The resulting ion-TEAB interactions exhibit negative cooperativity:

- TEAB binding reduces K⁺ occupancy at S4 by 78%

- Subsequent K⁺ depletion from S3 increases TEAB residence time by 3.2-fold

- Complete filter collapse occurs when [K⁺]ₒ <1 mM and [TEAB] >5 mM [2] [7]

This mutual destabilization underlies TEAB's use as a "chemical knock-out" tool for studying pore architecture. Fourier transform infrared spectroscopy shows TEAB binding increases β-sheet content in the pore domain by 14%, indicating stabilization of a non-conductive filter conformation [7].

Tetraethylammonium bromide’s unique charge density, conformational adaptability, and compatibility with auxiliary organic bases enable precise control over framework topology, crystalline quality, acid-site distribution, and hierarchical porosity in zeolite Beta. Contemporary studies reveal that fine-tuning reagent ratios, crystal-seeding, and post-synthetic acid manipulation can tailor micropore–mesopore connectivity and catalytic acid strength far beyond the limits of classical hydrothermal syntheses.

Material Science and Zeolite Synthesis

Structure-Directing Roles in Zeolite Crystallization

Charge Matching and Spatial Organization

Tetraethylammonium cations (r ≈ 0.34 nm) balance nascent AlO₄⁻ tetrahedra during Beta nucleation, occupying the 12-membered channel intersections in a dominant trans–trans (tt.tt) conformer that minimizes framework strain [1] [2].

- Solid-state Raman and computational analyses show a single conformer in frameworks exhibiting large template-framework stabilization energy differences (BEA, LTA, MFI). In BEA, the tt.tt conformer exceeds 95% of occluded species [3].

- Calorimetric studies confirm that initial heats of NH₃ sorption reach 185 kJ mol⁻¹ in high-silica Beta synthesized with tetraethylammonium bromide, surpassing other high-silica zeolites by 15–25 kJ mol⁻¹ [4] [5].

- Micropore volumes of 0.28 cm³ g⁻¹ are achieved at Si/Al ≈ 14–72, while maintaining high crystallinity across a Si/Al window of 12–1,000 [5].

Synergy with Auxiliary Templates (e.g., Diethanolamine)

Sub-stoichiometric bromide replacement by diethanolamine introduces cooperative alkalinity without acting as a primary structure-directing agent [6].

- Patent EP 0 547 368 B1 demonstrates that diethanolamine–NaOH mixtures maintain Beta selectivity when tetraethylammonium bromide provides 40–60% of total organic content, eliminating costlier tetraethylammonium hydroxide and suppressing mordenite formation [6].

- Systematic variation of the tetraethylammonium bromide/diethanolamine ratio modulates intercrystalline void volume from 0.47 to >0.60 cm³ g⁻¹, producing polycrystalline agglomerates desirable for diffusion-intensive catalysis [4].

- When tetraethylammonium bromide falls below two moles per mole of framework Al in diethanolamine-rich gels, phase selectivity shifts to MFI (ZSM-5), underscoring the cooperative, not redundant, nature of both organic bases [6].

Synthesis Optimization Strategies

Gel Composition and Crystallization Parameters

Seeded, fluoride-assisted, and solvent-free regimes broaden the synthesis envelope for tetraethylammonium-bromide-directed Beta.

| Representative Gel Compositions and Textural Outcomes | Na₂O/SiO₂ | (TEA)₂O/SiO₂ | Diethanolamine/Al₂O₃ | SiO₂/Al₂O₃ | Temp (°C) | Time (h) | Surface Area (m² g⁻¹) | Micropore Volume (cm³ g⁻¹) | Phase Selectivity | Source |

|---|---|---|---|---|---|---|---|---|---|---|

| 0.06 | 0.30 | 6.0 | 25 | 150 | 68 | 666 [6] | 0.28 [4] | 100% Beta | 4 | |

| 0.04 | 0.30 | 6.0 | 25 | 140 | 60 | 511 [7] | 0.23 [7] | 100% Beta | 11 | |

| 0.04 | 0.10 | 0 | 20 | 150 | 72 | 447–610 [8] | 0.55–0.67 [8] | Hierarchical Beta | 30 |

Key insights:

- Reducing water to solvent-free levels (H₂O/SiO₂ ≈ 0.5) shortens Beta crystallization to 60 h while retaining micropore integrity [7].

- Ammonium fluoride aids silica depolymerization at low water activity; NH₄F/SiO₂ ≥ 1.25 is critical for pure Beta under solvent-free grinding conditions [7].

- Beta seeds (2–10 wt % SiO₂ basis) decrease induction time by ≈50% and refine crystal size from 1.4 µm to ≈0.7 µm [9].

Acid Site Engineering and Pore Volume Modulation

Post-synthetic treatments leverage the robust framework generated by tetraethylammonium bromide to fine-tune Brønsted/Lewis acid balance and hierarchical porosity.

- Controlled steaming followed by ammonium dealumination yields hierarchical Beta with surface areas up to 610 m² g⁻¹ and mesopore volumes of 0.67 cm³ g⁻¹ while progressively lowering total acid site concentration [8].

- Wet impregnation of divalent cations (Mg²⁺, Co²⁺, Ni²⁺) on tetraethylammonium-bromide-formed Beta attenuates Brønsted acidity and creates Lewis sites of customized strength, as quantified by deuterated acetonitrile FTIR shifts [10].

- Base etching under moderate NaOH generates secondary mesopores but must be balanced against crystallinity loss; micropore volume declines sharply when etching exceeds Si/Al > 50, aligning with observations that alkaline degradation is framework-Al sensitive [11].

| Acid-Site Engineering Routes | Treatment | Brønsted Acid Density (µmol g⁻¹) | Lewis Acid Density (µmol g⁻¹) | BET Surface Area (m² g⁻¹) | Mesopore Volume (cm³ g⁻¹) | Source |

|---|---|---|---|---|---|---|

| As-synthesized Beta | Calcined 550 °C | 680 [4] | 95 [4] | 666 [6] | 0.10 [4] | 1,4 |

| Steamed–de-Al Beta | 700 °C, 10% H₂O | 420 [8] | 240 [8] | 610 [8] | 0.67 [8] | 30 |

| Mg-Exchanged Beta | 0.5 M Mg(NO₃)₂ | 310 [10] | 310 [10] | 598 [10] | 0.59 [10] | 25 |

Acid-strength modulation directly correlates with catalytic selectivity in alcohol dehydration, epoxide ring-opening, and FCC gasoline upgrading, demonstrating the versatility afforded by tetraethylammonium-bromide templates [12] [13].

Physical Description

Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 218 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 213 of 218 companies with hazard statement code(s):;

H302 (27.23%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (67.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (67.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, bromide (1:1): ACTIVE